1. Imanitib Mesylate* Compound Description: Imanitib mesylate, also known by its international nonproprietary name, is a medication primarily used for treating certain types of cancer, particularly chronic myelogenous leukemia (CML). It functions as a tyrosine kinase inhibitor, specifically targeting the Bcr-Abl tyrosine kinase. []* Relevance: While sharing the core benzamide structure and the 4-methylpiperazine moiety with the target compound, Imanitib mesylate features a pyrimidinyl amino substituent on the benzamide ring and a methylene linker instead of the propyl chain. These structural differences contribute to its specific tyrosine kinase inhibitory activity. []
3. 4-Methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine* Compound Description: This compound was investigated for its analgesic properties, showing potential as a pain reliever. []* Relevance: This compound shares the 4-phenylpiperazinyl propyl chain with the target compound. The primary difference lies in replacing the benzamide moiety with a pyrrolo[3,4-c]pyridine-1,3-dione system, contributing to its distinct pharmacological profile. []
4. 1-[2-Hydroxy-3-(4-aryl-1-piperazinyl)propyl] derivatives of amides of 7-methyl-3-phenyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid* Compound Description: This series of compounds displayed analgesic and sedative activities. [, , ]* Relevance: These compounds, alongside their non-hydroxy counterparts, are structurally related to 4-methyl-N-[3-(4-methyl-1-piperazinyl)propyl]benzamide through the shared arylpiperazinyl propyl chain. The key difference lies in the replacement of the benzamide group with amides of 7-methyl-3-phenyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid, which are responsible for their distinct pharmacological properties. [, , ]
5. 2-{3-[4-(4-Chlorophenyl)-1-piperazinyl]propyl}-4(3H)-quinazolinone (FR255595)* Compound Description: FR255595 is a potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor. It exhibits neuroprotective effects in models of Parkinson's disease. []* Relevance: This compound shares the (4-chlorophenyl)piperazinyl propyl chain with the target compound. The benzamide moiety is replaced by a quinazolinone system, highlighting how structural modifications can lead to different biological activities. []
6. 4-Ethoxy-2-[2-hydroxy-3-(4-phenyl-1-piperazinyl)]propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo-[3,4-c]pyridine* Compound Description: This compound is a 3,4-pyridinedicarboximide derivative with analgesic activity. []* Relevance: Sharing the 4-phenyl-1-piperazinyl)propyl subunit with 4-methyl-N-[3-(4-methyl-1-piperazinyl)propyl]benzamide, this derivative replaces the benzamide with a pyrrolo[3,4-c]pyridine-1,3-dione core, contributing to its distinct analgesic properties. []
7. Methyl (+/-)-cis-3-hydroxy-4-[3-(4-phenyl-1-piperazinyl)propyl]-3,4-dihydro-2H-1,5-benzoxathiepin-4-carboxylate hydrochloride ((+/-)-CV-5197)* Compound Description: CV-5197 acts as a selective antagonist for the 5-HT2 receptor. Its (+)-enantiomer exhibits higher activity than the (-)-enantiomer. []* Relevance: This compound shares the (4-phenyl-1-piperazinyl)propyl chain with the target compound. The primary difference lies in replacing the benzamide with a benzoxathiepin carboxylate system, signifying the impact of structural variations on receptor selectivity and activity. []
8. 7-(4-Methyl-1-piperazinyl)-6H-[1]benzopyrano[3,4-c]quinoline* Compound Description: This compound represents a potent and selective antagonist for the serotonin 5-HT3 receptor. []* Relevance: While not directly containing the benzamide core, this compound exhibits a significant structural similarity to the target compound by incorporating the 4-methylpiperazinyl moiety within its benzopyranoquinoline system. This highlights the importance of this specific substructure in influencing receptor interactions. []
10. 4-Methyl-N-[3-(4-methyl-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide hydrochloride monohydrate (Nilotinib)* Compound Description: Nilotinib is an anti-leukemia drug used in cancer treatment. It exists in different crystalline forms, impacting its solubility and bioavailability. [, , , , , , , ]* Relevance: While sharing the benzamide core and a substituted phenyl ring with 4-methyl-N-[3-(4-methyl-1-piperazinyl)propyl]benzamide, Nilotinib features a pyridinylpyrimidin-2-ylamino group on the benzamide and a distinct methylimidazolyltrifluoromethylphenyl substituent. These modifications are crucial for its specific anti-leukemic properties. [, , , , , , , ]
11. 2-Methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1,5]benzodiazepine (Olanzapine)* Compound Description: Olanzapine is an antipsychotic medication. Its production involves specific procedures to ensure purity and stability. [, ]* Relevance: Olanzapine, while lacking the benzamide core, shares the 4-methyl-1-piperazinyl substituent with 4-methyl-N-[3-(4-methyl-1-piperazinyl)propyl]benzamide. This shared element is incorporated into its thienobenzodiazepine system, highlighting the role of common structural features in various therapeutic agents. [, ]
12. N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040)* Compound Description: GSK962040 is the first small molecule motilin receptor agonist clinical candidate. []* Relevance: This compound and 4-methyl-N-[3-(4-methyl-1-piperazinyl)propyl]benzamide share the (3-methyl-1-piperazinyl)methylphenyl substructure. This structural similarity highlights how variations in the surrounding chemical environment can lead to the development of compounds with distinct pharmacological profiles. []
13. 2,6-Difluoro-N-(2'-methyl-3'-(4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-yl)benzamide* Compound Description: This compound is a potent and selective calcium release-activated calcium (CRAC) channel inhibitor. []* Relevance: While not possessing the 4-methyl-1-piperazinyl group, this compound shares the core benzamide structure with 4-methyl-N-[3-(4-methyl-1-piperazinyl)propyl]benzamide. This highlights how modifications to the benzamide scaffold can lead to compounds with diverse biological activities. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.